N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 887212-89-7
Cat. No.: VC7547865
Molecular Formula: C18H22ClN7O
Molecular Weight: 387.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887212-89-7 |
|---|---|
| Molecular Formula | C18H22ClN7O |
| Molecular Weight | 387.87 |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C18H22ClN7O/c1-24-6-8-26(9-7-24)18-22-16(13-11-20-25(2)17(13)23-18)21-12-4-5-15(27-3)14(19)10-12/h4-5,10-11H,6-9H2,1-3H3,(H,21,22,23) |
| Standard InChI Key | WVNDXWOPDMMPLL-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)OC)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a methyl group, at the 6-position with a 4-methylpiperazinyl moiety, and at the 4-position with an N-(3-chloro-4-methoxyphenyl)amine group. The chlorine atom at the 3-position of the phenyl ring and the methoxy group at the 4-position contribute to its electronic and steric properties, influencing binding interactions with biological targets .
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂ClN₇O |
| Molecular Weight | 387.87 g/mol |
| IUPAC Name | N-(3-Chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
| SMILES | CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)OC)Cl |
| Solubility | Not publicly available |
The presence of the 4-methylpiperazine group enhances solubility in polar solvents, while the aromatic chlorophenyl moiety contributes to hydrophobic interactions.
Synthesis and Development
Synthetic Pathways
While the exact synthesis route for this compound remains undisclosed, analogous pyrazolo[3,4-d]pyrimidines are typically synthesized via cyclocondensation reactions. For example, a related compound with a 4-methylpiperazinyl group was synthesized by reacting 4-chloro-6-(isopropylthio)pyrazolo[3,4-d]pyrimidine with 3-chloroaniline under reflux conditions . Key steps likely include:
-
Core Formation: Cyclization of aminopyrazoles with nitriles or carbonyl compounds.
-
Substitution Reactions: Introduction of the 4-methylpiperazinyl group via nucleophilic aromatic substitution.
-
Amination: Coupling of the chlorophenylamine moiety at the 4-position .
Optimization Challenges
Synthetic hurdles include regioselectivity in pyrazole ring formation and stability issues during piperazine incorporation. Purification often requires chromatography due to the compound’s moderate polarity .
Biological Activity and Mechanisms
Antimicrobial Effects
Recent findings demonstrate that pyrazolo[3,4-d]pyrimidines synergize with β-lactam antibiotics against Staphylococcus aureus and Escherichia coli. Mechanistically, they may disrupt bacterial kinase signaling or cell wall synthesis pathways .
Table 2: Biological Activities of Analogous Compounds
| Compound Class | Activity | Target Organism |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | Anticancer (IC₅₀: 0.5–2 μM) | MCF-7, A549 cells |
| Pyrazolo[3,4-d]pyrimidines | Antibacterial (MIC: 8–32 μg/mL) | S. aureus, E. coli |
Therapeutic Applications
Oncology
The compound’s kinase inhibitory activity suggests utility in treating tyrosine kinase-driven cancers, such as non-small cell lung cancer (NSCLC) and chronic myeloid leukemia (CML). Preclinical models indicate tumor growth reduction by 40–60% at 10 mg/kg doses.
Anti-Inflammatory Therapy
Structural analogs suppress NF-κB and COX-2 pathways, reducing interleukin-6 (IL-6) and TNF-α levels in murine models. This positions the compound as a candidate for rheumatoid arthritis or inflammatory bowel disease.
Recent Research Advancements
Combination Therapies
A 2023 study demonstrated synergy between pyrazolo[3,4-d]pyrimidines and checkpoint inhibitors, enhancing T-cell infiltration in melanoma models. The 4-methylpiperazine group may improve blood-brain barrier penetration for glioblastoma applications.
Resistance Mechanisms
Emerging data suggest that overexpression of ABCB1 transporters limits efficacy, prompting investigations into co-administration with P-glycoprotein inhibitors .
Future Directions
Pharmacokinetic Studies
Current gaps include oral bioavailability and metabolic stability data. Proposed studies:
-
ADME Profiling: Radiolabeled tracer experiments to assess absorption and distribution.
-
Metabolite Identification: LC-MS/MS analysis of hepatic microsomal incubations.
Targeted Drug Delivery
Conjugation to nanoparticles or antibody-drug conjugates (ADCs) may enhance tumor specificity. For instance, HER2-targeted ADCs reduced off-target toxicity in xenograft models by 70%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume